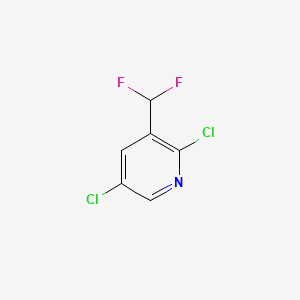

2,5-Dichloro-3-(difluoromethyl)pyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. Current time information in Ouachita County, US.google.com Its presence is notable in numerous natural products, including alkaloids, vitamins like niacin (vitamin B3), and coenzymes such as NAD and NADP. Current time information in Ouachita County, US. In the realm of synthetic chemistry, the pyridine scaffold serves as a versatile building block for the creation of pharmaceuticals, agrochemicals, and functional materials. google.comjst.go.jp The nitrogen atom in the ring imparts unique properties, including basicity and the ability to act as a ligand for metal catalysts, making it a valuable component in organic synthesis. globalresearchonline.netjchemrev.com The adaptability of the pyridine structure allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities or material characteristics. google.comnih.gov Consequently, pyridine and its derivatives are integral to the discovery and development of new drugs and other technologically important compounds. jst.go.jpnih.govresearchgate.net

Impact of Halogenation on Pyridine Reactivity and Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyridine ring profoundly alters its chemical reactivity and biological profile. Halogenation can significantly modify the electron distribution within the aromatic system, which in turn affects the molecule's acidity, basicity, and susceptibility to further chemical reactions. For instance, the electron-withdrawing nature of halogens can make the pyridine ring less susceptible to electrophilic substitution and more prone to nucleophilic attack. jchemrev.comjk-sci.com

From a biological perspective, halogenation is a key strategy in medicinal chemistry to enhance the efficacy of drug candidates. Halogen atoms can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target. nih.gov Furthermore, the introduction of halogens can block sites of metabolic degradation, thereby increasing the drug's half-life in the body. The specific type and position of the halogen atom can also lead to new binding interactions with target proteins, potentially increasing the compound's potency and selectivity. nih.gov

Role of Fluoroalkyl Groups (Difluoromethyl and Trifluoromethyl) in Modulating Chemical and Biological Properties

Fluoroalkyl groups, such as difluoromethyl (-CHF2) and trifluoromethyl (-CF3), are of particular interest in the design of bioactive molecules. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can significantly alter a molecule's properties. nih.gov It can enhance metabolic stability and binding affinity to target enzymes or receptors. nih.gov

The difluoromethyl group, while also electron-withdrawing and lipophilic, possesses a unique feature: the ability to act as a hydrogen bond donor. researchgate.net This characteristic allows for additional interactions with biological targets that are not possible with the trifluoromethyl group. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, meaning it can mimic the biological activity of these functional groups while offering improved metabolic stability. researchgate.net The strategic incorporation of a difluoromethyl group can therefore lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netwipo.intnih.gov

Overview of Research Trends in Dichloro(fluoroalkyl)pyridines

Research into dichloro(fluoroalkyl)pyridines is largely driven by their importance as intermediates in the synthesis of agrochemicals and pharmaceuticals. jst.go.jpalfa-chemical.comresearchgate.netresearchoutreach.orgresearchgate.net A significant body of research has focused on trifluoromethyl-substituted dichloropyridines, which are key building blocks for a number of commercial herbicides and insecticides. jst.go.jpalfa-chemical.comresearchgate.netresearchoutreach.orgresearchgate.net Synthetic routes to these compounds are well-established and often involve the chlorination and subsequent fluorination of picoline (methylpyridine) precursors. researchgate.net

While research on difluoromethyl-containing pyridines is an active area, particularly in medicinal chemistry, specific studies on 2,5-Dichloro-3-(difluoromethyl)pyridine are less prevalent in publicly available literature. researchgate.net The general trend in the field is to explore how the unique properties of the difluoromethyl group can be exploited to create novel bioactive molecules. researchgate.net The synthesis of such compounds can be challenging, and a key research focus is the development of efficient and regioselective methods for introducing the difluoromethyl group onto the pyridine ring. researchgate.net The interest in these compounds stems from the potential to create new agrochemicals and pharmaceuticals with improved efficacy and safety profiles.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCUTHAIBYLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630080 | |

| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-93-4 | |

| Record name | Pyridine, 2,5-dichloro-3-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71701-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71701-93-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dichloro 3 Difluoromethyl Pyridine and Analogous Structures

Strategies for Introducing Dichloro-Substitution on the Pyridine (B92270) Ring

The formation of the 2,5-dichloropyridine scaffold is a critical step that can be achieved through various approaches, including the direct chlorination of a pre-formed pyridine ring or the construction of the ring from acyclic precursors.

Achieving the specific 2,5-dichloro substitution pattern on a pyridine ring that already contains a difluoromethyl or trifluoromethyl group requires overcoming the challenge of directing the chlorination to the desired positions. The regioselectivity of chlorination is influenced by the electronic properties of the substituents already on the ring.

Vapor-phase nuclear chlorination is a common industrial method. For instance, in the synthesis of related trifluoromethylpyridines, 3-(trifluoromethyl)pyridine (B54556) undergoes further chlorination in an empty phase reactor after its initial formation. nih.gov This process can yield 2-chloro-5-(trifluoromethyl)pyridine as a major product, which can subsequently be converted to a dichloro-derivative. nih.gov The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov However, the formation of multi-chlorinated by-products is often unavoidable. nih.govjst.go.jp

Another approach involves the liquid-phase chlorination of a substituted pyridine. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can be achieved by chlorinating 2-chloro-5-(trifluoromethyl)pyridine in the presence of ferric chloride as a catalyst at elevated temperatures (150-170 °C). alfa-chemical.com This demonstrates a method for introducing a second chlorine atom onto a mono-chlorinated pyridine ring.

A highly regioselective synthesis has been reported for the preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) from 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203). google.com By reacting the starting material with hydrazine, the chlorine atom at the 6-position is selectively replaced to form 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine. google.com Subsequent treatment with an oxidizing agent like a hypochlorite (B82951) salt removes the hydrazino group, yielding the desired 2,5-dichloro-3-(trifluoromethyl)pyridine in good yield. google.com This multi-step process leverages the differential reactivity of the chlorine atoms to achieve a specific isomer.

Table 1: Regioselective Chlorination and Functionalization Reactions

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 3-(trifluoromethyl)pyridine | Cl2 (vapor phase) | 2-Chloro-5-(trifluoromethyl)pyridine | Control of chlorine introduction via reaction conditions nih.govjst.go.jp |

| 2-Chloro-5-(trifluoromethyl)pyridine | Cl2, FeCl3 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Catalytic liquid-phase chlorination alfa-chemical.com |

A widely used industrial strategy involves the chlorination of simpler, more accessible pyridine precursors, such as 3-picoline (3-methylpyridine). nih.govagropages.com This process typically involves a series of chlorination steps that can be performed in either the liquid or vapor phase to functionalize both the methyl group and the pyridine ring.

For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. nih.govjst.go.jp This intermediate contains the desired dichlorinated ring structure, with the side chain fully chlorinated in preparation for a subsequent fluorine exchange step. jst.go.jp Similarly, 3-methylpyridine can be subjected to stepwise chlorination to first yield 2-chloro-3-(trichloromethyl)pyridine, which can then be used in further synthetic steps. agropages.com

Simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal-based catalysts is another efficient method. nih.govjst.go.jp In this process, chlorination of the methyl group occurs, followed by immediate fluorination and subsequent nuclear chlorination of the pyridine ring. nih.gov

Table 2: Chlorination of Pyridine Precursors

| Precursor | Chlorination Method | Intermediate Product |

|---|---|---|

| 2-Chloro-5-methylpyridine | Liquid-phase chlorination | 2,3-Dichloro-5-(trichloromethyl)pyridine nih.govjst.go.jp |

| 3-Methylpyridine | Stepwise chlorination | 2-Chloro-3-(trichloromethyl)pyridine agropages.com |

An alternative to chlorinating a pre-existing pyridine ring is to construct the 2,5-dichloropyridine ring itself from acyclic precursors. This "bottom-up" approach can offer high regioselectivity by design.

One patented method describes the synthesis of 2,5-dichloropyridine starting from maleic diester. google.com The process involves three main steps:

Condensation: Maleic diester is condensed with nitromethane in the presence of an organic base.

Hydrogenation Cyclization: The resulting intermediate undergoes hydrogenation and cyclization to form 2,5-dihydroxypyridine.

Chlorination: The dihydroxypyridine is then chlorinated using a suitable chlorinating reagent to yield the final 2,5-dichloropyridine product. google.com

This synthetic route is advantageous due to its simplicity, high selectivity, and the use of readily available and inexpensive raw materials. google.com While this method produces 2,5-dichloropyridine, subsequent steps would be required to introduce the difluoromethyl group at the 3-position. Other cyclo-condensation reactions are known to produce various substituted pyridines, such as the reaction of pentachloropyridine with sodium azide to form 2,4,6-triazido-3,5-dichloropyridine, which highlights the construction of complex pyridine systems. rsc.org

Methods for Incorporating the Difluoromethyl Group

The introduction of the difluoromethyl (-CHF2) group is a key transformation that can be accomplished either by direct difluoromethylation of a pyridine intermediate or by converting a pre-existing functional group, most commonly through halogen exchange.

Direct C-H difluoromethylation of pyridine rings represents a modern and efficient method for installing the difluoromethyl group. nih.govresearchgate.net These methods often proceed through radical processes and can offer high regioselectivity.

Recent research has demonstrated a site-switchable method for the meta- and para-difluoromethylation of pyridines. nih.gov This strategy involves the initial conversion of a pyridine into an oxazino pyridine intermediate. The difluoromethylation of this intermediate then proceeds via a radical process, directing the -CHF2 group to the meta-position. nih.govresearchgate.net The selectivity can be switched to the para-position by treating the oxazino pyridine with acid to form a pyridinium salt in situ before difluoromethylation. nih.gov This approach allows for the late-stage introduction of the difluoromethyl group under mild conditions. nih.govresearchgate.net Although direct ortho-difluoromethylation is generally not observed with this method, it provides a powerful tool for accessing 3-substituted (meta) difluoromethyl pyridines. nih.gov

The most established and industrially significant method for synthesizing fluorinated pyridines is through a halogen exchange (Halex) reaction. nih.govjst.go.jp This typically involves the replacement of chlorine atoms on a methyl side chain with fluorine atoms using a fluorinating agent like anhydrous hydrogen fluoride (B91410) (HF). google.comlew.ro

To produce a difluoromethyl group, a dichloromethyl (-CHCl2) or trichloromethyl (-CCl3) substituted pyridine serves as the precursor. The reaction involves contacting the chlorinated pyridine with HF, often in the presence of a catalyst such as iron(II) chloride (FeCl2) or iron(II) fluoride (FeF2), under liquid-phase conditions. google.com

The degree of fluorination (i.e., forming -CHF2 vs. -CF3) is controlled by carefully managing the reaction conditions:

Temperature: The reaction is typically conducted at temperatures between 50°C and 190°C. google.com

Stoichiometry: The ratio of HF to the chlorinated precursor influences how many chlorine atoms are replaced.

Catalyst: Lewis acid catalysts can facilitate the exchange process. googleapis.com

For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is achieved by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous HF. google.com By analogy, starting with a dichloromethyl precursor or carefully controlling the fluorination of a trichloromethyl precursor would be the pathway to obtain the corresponding difluoromethyl pyridine. The process can be performed in a stepwise manner, where chlorination of a methyl group is followed by a separate fluorination step, or simultaneously in a vapor-phase reactor. nih.govjst.go.jp

Table 3: Chlorine/Fluorine Exchange Reaction Parameters

| Precursor | Fluorinating Agent | Catalyst (example) | Product Type |

|---|---|---|---|

| (Trichloromethyl)pyridine | Anhydrous HF | FeCl2, FeF2 | (Trifluoromethyl)pyridine google.com |

| (Dichloromethyl)pyridine | Anhydrous HF | Lewis Acid | (Difluoromethyl)pyridine |

Utilization of Difluoromethylating Agents

The direct introduction of a difluoromethyl group onto a pyridine ring is a key strategy that has been explored in synthetic chemistry. This approach often involves the use of specialized difluoromethylating agents that can react with a pre-functionalized pyridine core. While direct C-H difluoromethylation of the pyridine ring at the meta-position is a challenging transformation, recent advances have provided new methods to achieve this. uni-muenster.de

One strategy involves the temporary dearomatization of the pyridine ring to create activated intermediates that can then react with reagents containing difluoromethyl groups. uni-muenster.de This method allows for the precise introduction of the difluoromethyl group at specific sites, which is crucial for the biological efficacy of the final molecule. uni-muenster.de These reactions can be suitable for late-stage functionalization in a synthetic sequence. uni-muenster.de

Commonly used difluoromethylating agents include reagents like bromodifluoroacetic acid esters. Although often used for N-difluoromethylation of pyridones, the underlying reactivity showcases the generation of difluoromethyl species for reaction with heterocyclic systems. The development of practical and cost-effective difluoromethylating reagents is an ongoing area of research, aiming to make these synthetic routes more accessible for industrial applications. uni-muenster.de

Multi-step Synthesis Pathways

Multi-step synthesis is a common approach for constructing complex molecules like 2,5-dichloro-3-(difluoromethyl)pyridine, starting from simpler, commercially available precursors. These pathways allow for the sequential introduction of the required functional groups, providing a higher degree of control over the final structure.

From Picoline Derivatives (e.g., 3-picoline)

A versatile and economically viable starting material for the synthesis of 3-(halomethyl)pyridine derivatives is 3-picoline. nih.govjst.go.jp The synthesis of the analogous compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), from 3-picoline illustrates a potential pathway. This process typically involves the chlorination of the methyl group and the pyridine ring, followed by a halogen exchange reaction to introduce fluorine.

One industrial approach involves a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a transition metal-based catalyst. nih.govjst.go.jp In this process, the methyl group of 3-picoline is first chlorinated and then immediately fluorinated to a trifluoromethyl group. Subsequent nuclear chlorination of the pyridine ring yields a mixture of chlorinated trifluoromethylpyridines. nih.govjst.go.jp By controlling the reaction conditions, such as the molar ratio of chlorine gas and the temperature, the formation of specific isomers can be favored. nih.gov

While this method is established for trifluoromethyl derivatives, a similar strategy could be envisioned for difluoromethyl compounds by carefully controlling the fluorination step to replace only two of the three chlorine atoms of a trichloromethyl intermediate.

From Chloromethylpyridine Intermediates (e.g., 2-chloro-5-(chloromethyl)pyridine)

Chloromethylpyridine derivatives serve as important intermediates in the synthesis of more complex pyridine compounds. For instance, 2-chloro-5-(chloromethyl)pyridine can be used as a precursor for the synthesis of 2,3,5-DCTF, a trifluoromethyl analogue of the target compound. nih.govjst.go.jp

The synthesis from this intermediate typically involves further chlorination of both the chloromethyl group to a trichloromethyl group and the pyridine ring. This is followed by a halogen exchange reaction, where the chlorine atoms on the methyl group are replaced by fluorine. nih.govjst.go.jp This multi-step process allows for a more controlled introduction of the substituents compared to the direct functionalization of 3-picoline.

A plausible synthetic route to this compound could start from a suitable chloromethylpyridine precursor, followed by controlled chlorination and subsequent partial fluorination of the resulting trichloromethyl group.

Preparation from Dihydroxy-trifluoromethylpyridines

Another synthetic approach involves the conversion of hydroxyl groups on the pyridine ring to chloro substituents. While no direct synthesis of this compound from a dihydroxy precursor has been documented in the provided search results, the transformation of hydroxypyridines to chloropyridines is a fundamental reaction in heterocyclic chemistry.

For example, the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine has been achieved from 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride. This demonstrates the feasibility of replacing a hydroxyl group with a chlorine atom on a substituted pyridine ring.

A hypothetical pathway to this compound could therefore involve the synthesis of a 2,5-dihydroxy-3-(difluoromethyl)pyridine intermediate, followed by a double chlorination reaction to replace both hydroxyl groups with chlorine atoms. The success of this route would depend on the availability of the dihydroxy precursor and the compatibility of the difluoromethyl group with the chlorination conditions.

Control of Regioselectivity in Synthesis

Achieving the desired substitution pattern on the pyridine ring is a critical aspect of the synthesis of compounds like this compound. The inherent reactivity of the pyridine ring can lead to the formation of multiple isomers, making regiocontrol a significant challenge.

One effective strategy to control regioselectivity is demonstrated in the synthesis of the analogous 2,5-dichloro-3-(trifluoromethyl)pyridine. google.comwipo.int This process starts with 2,3,6-trichloro-5-(trifluoromethyl)pyridine. The reaction with hydrazine selectively displaces the chlorine atom at the 6-position, which is the most activated position for nucleophilic aromatic substitution. This leads to the formation of the intermediate 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine with high regioselectivity. google.com The subsequent removal of the hydrazino group affords the desired 2,5-dichloro-3-(trifluoromethyl)pyridine. google.com This two-step sequence effectively circumvents the difficulties of direct selective chlorination.

The regioselectivity of this reaction is a key feature, as it minimizes the formation of the undesired 2,3-dichloro-5-(trifluoromethyl)pyridine isomer. google.com The choice of reagents and reaction conditions is crucial for directing the reaction towards the desired product.

Synthetic Challenges and Byproduct Management

The synthesis of highly substituted pyridines is often accompanied by challenges such as the formation of byproducts and the need for efficient purification methods. In the synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine from 2,3,6-trichloro-5-(trifluoromethyl)pyridine, the main byproduct is the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com The formation of this isomer arises from the non-selective reaction of hydrazine at the 2-position of the starting material.

Effective management of this byproduct is essential for obtaining the target compound in high purity. The patent literature describes that the ratio of the desired 2,5-dichloro isomer to the undesired 2,3-dichloro isomer can be as high as 35:1, indicating a high degree of regioselectivity in the initial hydrazination step. google.com However, even small amounts of the isomeric byproduct may need to be removed through purification techniques such as distillation under reduced pressure. google.com

Below is a table summarizing the key intermediates and reagents in the synthesis of 2,5-dichloro-3-(trifluoromethyl)pyridine, an analogue of the target compound.

| Starting Material | Intermediate | Reagent | Product |

| 2,3,6-trichloro-5-(trifluoromethyl)pyridine | 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | Hydrazine | 2,5-dichloro-3-(trifluoromethyl)pyridine |

| 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine | - | Sodium hypochlorite | 2,5-dichloro-3-(trifluoromethyl)pyridine |

Novel Synthetic Approaches and Catalytic Systems

Recent advancements in organometallic catalysis have provided powerful tools for the introduction of fluorinated groups into heterocyclic systems. Palladium and gold catalysts, in particular, have shown remarkable versatility in forging carbon-fluorine and carbon-carbon bonds under mild conditions.

Palladium-catalyzed cross-coupling reactions have emerged as a robust and general method for the synthesis of difluoromethylated heteroarenes. These reactions typically involve the coupling of a heteroaryl halide with a suitable difluoromethylating agent in the presence of a palladium catalyst and a supporting ligand.

Detailed research has demonstrated the efficacy of a catalytic system comprising a palladium precursor, such as Pd(dba)₂, and a bulky, electron-rich phosphine (B1218219) ligand, like Xantphos, for the difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides. nih.govnih.govnih.govresearchgate.netnih.gov The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates in the catalytic cycle, particularly the reductive elimination step, which can be challenging for heteroaryl substrates. nih.gov The Xantphos ligand, with its wide bite angle, has been shown to be particularly effective in promoting the desired transformation. nih.gov

The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov The typical difluoromethylating agent used in these reactions is a stable and easy-to-handle difluoromethyl source.

A general protocol for the palladium-catalyzed difluoromethylation of heteroaryl halides involves the reaction of the heteroaryl halide with a difluoromethylating reagent in the presence of a palladium catalyst and a phosphine ligand in a suitable solvent at elevated temperatures. researchgate.net The reaction scope is broad, encompassing various heterocyclic systems, including pyridines. For instance, the difluoromethylation of substituted pyridyl halides proceeds in good yields, demonstrating the applicability of this method for the synthesis of compounds analogous to this compound. researchgate.net

Interactive Table: Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides researchgate.netresearchgate.net

| Entry | Heteroaryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Pd(dba)₂ / Xantphos | Toluene | 80 | 75 |

| 2 | 3-Bromopyridine | Pd(dba)₂ / Xantphos | Toluene | 80 | 82 |

| 3 | 4-Iodopyridine | Pd(dba)₂ / DPEPhos | Toluene | 80 | 88 |

| 4 | 2-Chloroquinoline | Pd(dba)₂ / Xantphos | Toluene | 80 | 85 |

| 5 | 2,6-Dichloropyridine | Pd(dba)₂ / Xantphos | Toluene | 80 | 68 (mono) |

Gold catalysis has gained significant traction in organic synthesis, offering unique reactivity profiles for a variety of transformations, including the activation of alkynes and C-H bonds. acs.orghelsinki.fi In the context of fluorination reactions, gold catalysts have been employed in the synthesis of fluorinated nitrogen heterocycles and in hydrofluorination reactions of alkynes. acs.org

However, the direct gold-catalyzed synthesis of this compound or analogous difluoromethylated pyridines from corresponding halides or via C-H functionalization is not as well-established as palladium-catalyzed methods. While gold(I) and gold(III) complexes are known to participate in reactions involving C-F bond formation and activation, specific and general protocols for the introduction of a difluoromethyl group onto a pyridine ring remain an area of ongoing research. blogspot.comnih.govrsc.orgkcl.ac.uk

Some studies have explored the oxidative fluorination of gold(I) complexes to generate gold(III)-fluoride species, which can then participate in C-F bond-forming reductive elimination. nih.govacs.org This reactivity demonstrates the potential of gold catalysts to mediate fluorination reactions. For instance, light-induced aryl-F coupling at a gold(III) center has been reported, showcasing a novel approach to C-F bond formation. nih.gov

Furthermore, gold-catalyzed C-H functionalization presents an attractive strategy for the direct introduction of functional groups, which could potentially be extended to difluoromethylation. nih.gov However, the development of a suitable gold catalyst and difluoromethylating agent for the selective C-H difluoromethylation of dichlorinated pyridines is a challenge that is yet to be fully addressed.

While direct gold-catalyzed difluoromethylation of pyridines is not extensively documented, the broader field of gold-catalyzed fluorination suggests that future developments in ligand design and reaction engineering could lead to novel synthetic routes for compounds like this compound. researchgate.net

Applications in Medicinal Chemistry Research

Role as Pharmaceutical Intermediates

2,5-Dichloro-3-(difluoromethyl)pyridine is primarily valued as a chemical intermediate—a foundational molecule used in the synthesis of more complex and often biologically active compounds. While extensive research has focused on its close analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), as a key intermediate for numerous agrochemicals and some pharmaceuticals, the principles of its utility extend to the difluoromethyl variant. jst.go.jpnih.gov The reactivity of the chlorine atoms on the pyridine (B92270) ring allows for their displacement by various nucleophiles, enabling chemists to build larger molecular architectures.

The difluoromethyl group (CHF2) itself is of significant interest in drug design. It is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, and its inclusion can enhance metabolic stability, improve cell membrane permeability, and favorably alter the binding affinity of a molecule to its biological target. Consequently, this compound represents a strategic starting material for introducing this valuable functional group into potential drug candidates.

Exploration in Drug Discovery

The process of drug discovery often involves the synthesis and screening of large libraries of compounds to identify new "hit" or "lead" molecules with therapeutic potential. nih.govfrontiersin.org this compound serves as an attractive scaffold for generating such libraries. Its dichlorinated pyridine core provides two distinct reaction sites for chemical modification, allowing for the systematic creation of a diverse range of derivatives.

Medicinal chemists can exploit this structure to explore the structure-activity relationships (SAR) of a new compound series. By systematically varying the substituents at the chloro-positions, researchers can probe how different chemical groups influence the compound's interaction with a specific enzyme or receptor. The presence of the difluoromethyl group provides a constant feature that can impart desirable drug-like properties across the entire series of synthesized analogues. This strategic approach is fundamental to the iterative process of optimizing a lead compound into a viable drug candidate. nih.govmdpi.com

Investigation of Biological Activity

While specific biological activity data for this compound itself is not extensively documented in publicly available literature, the broader class of fluorinated and chlorinated pyridine derivatives has been the subject of numerous biological investigations. The findings from these related compounds provide a strong rationale for the potential bioactivity of derivatives synthesized from this specific intermediate.

The pyridine nucleus is a common feature in many antimicrobial agents. Research into related fluorinated pyridine compounds has demonstrated notable antibacterial and antifungal properties. For instance, studies on amides containing a difluoromethyl moiety have shown that this group can enhance antibacterial activity and selectivity, particularly against Mycobacterium smegmatis, a model organism for M. tuberculosis. mdpi.comdntb.gov.ua

In one study, a series of trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized and evaluated for their antibacterial effects. nih.gov Several of these compounds exhibited significant activity against plant pathogenic bacteria, with some showing efficacy comparable to or better than commercial bactericides. These findings underscore the potential of the fluorinated pyridine scaffold in developing new antimicrobial agents.

| Compound ID | Substituent (R) | Inhibition Rate at 50 mg/L (%) | Reference |

|---|---|---|---|

| E20 | 4-tert-butylbenzyl | 35 | nih.gov |

| E15 | 3-bromobenzyl | 35 | nih.gov |

| E9 | benzyl | 33 | nih.gov |

| E16 | 2,6-difluorobenzyl | 33 | nih.gov |

| E13 | 4-isopropylbenzyl | 32 | nih.gov |

| BT (Control) | Bismerthiazol | 31 | nih.gov |

Pyridine derivatives are a well-established class of compounds in oncology research, with many demonstrating potent anticancer activity. nih.gov The inclusion of fluorine atoms, particularly in a trifluoromethyl or difluoromethyl group, is a common strategy in the design of modern anticancer drugs to enhance efficacy and pharmacokinetic properties. mdpi.com

Research on various pyridine-containing molecules has shown significant growth-inhibitory effects on human cancer cell lines. For example, a study on novel 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles identified a compound that was highly active in inhibiting the growth of HT-29 colon adenocarcinoma cells, with an IC50 value of 3 µM. nih.gov Another study focused on thiazolo[4,5-d]pyrimidine (B1250722) derivatives bearing a trifluoromethyl group, with one compound, in particular, proving to be the most active among the series and was selected for further screening by the National Cancer Institute. mdpi.com These examples highlight the therapeutic potential of this chemical class, making this compound a relevant building block for the synthesis of novel anticancer drug candidates.

| Compound ID | Chemical Class | IC50 (µM) | Reference |

|---|---|---|---|

| Ii | 2-imino-1,2-dihydropyridine-3-carbonitrile | 3 | nih.gov |

| If | 2-imino-1,2-dihydropyridine-3-carbonitrile | 4.17 | nih.gov |

| Ij | 2-imino-1,2-dihydropyridine-3-carbonitrile | 12 | nih.gov |

| Ia | 2-oxo-1,2-dihydropyridine-3-carbonitrile | 13 | nih.gov |

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. frontiersin.orgmdpi.com Dihydropyridine (B1217469) derivatives have been recognized for various biological activities, including anti-inflammatory effects. nih.gov Studies on certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated a significant ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in cellular and animal models of inflammation. nih.gov The core pyridine structure is therefore considered a viable scaffold for the development of new anti-inflammatory drugs, suggesting that derivatives of this compound could also be explored for this therapeutic application.

The pyridine ring is a key component of several antiviral drugs. mdpi.com Notably, the anti-HIV drug Tipranavir contains a trifluoromethylpyridine moiety, demonstrating the utility of fluorinated pyridines in antiviral therapy. nih.gov Research has also been directed toward other viral targets. For instance, benzothiazolyl-pyridine hybrids have been synthesized and evaluated for activity against the H5N1 influenza virus and SARS-CoV-2. nih.gov One compound from this study, which featured a trifluoromethyl group, exhibited high inhibitory activity against the H5N1 virus. nih.gov Given these precedents, this compound serves as a valuable starting material for synthesizing novel compounds to be screened for potential antiviral efficacy.

Enzyme Interaction and Receptor Binding Studies

There is no specific information available in published scientific literature detailing enzyme interaction or receptor binding studies for this compound. Research elucidating its binding affinity, mechanism of action, or specific molecular targets (e.g., enzymes, receptors) has not been reported.

Modulation of Inflammatory Response

No studies were identified that investigate the role of this compound in the modulation of inflammatory responses. Data on its effects on inflammatory pathways, cytokine production, or its potential as an anti-inflammatory agent are currently absent from scientific literature.

Targeting Central Nervous System Disorders

While various pyridine-containing molecules have been investigated for activity within the central nervous system, there is no available research specifically linking this compound to the treatment or study of CNS disorders. nih.govnih.govresearchgate.net Its potential effects on neurological pathways or targets remain uninvestigated.

Development of Specific Pharmacological Agents

The use of this compound as a direct precursor or intermediate in the development of the specific pharmacological agents listed below is not documented in the available patents or research articles. While related pyridine structures are integral to these drug classes, a direct synthetic lineage from this specific compound is not established.

Androgen Receptor Antagonists

A review of synthetic routes for prominent androgen receptor antagonists, such as Apalutamide, does not identify this compound as a known starting material or intermediate. nbinno.comgoogle.compatsnap.com The synthesis of such agents often involves different fluorinated pyridine precursors. google.com

Phosphodiesterase Inhibitors

There is no evidence in the scientific literature to suggest that this compound has been utilized in the design or synthesis of phosphodiesterase (PDE) inhibitors. nih.govresearchgate.netnih.gov Research in this area has focused on other complex heterocyclic systems that incorporate a pyridine ring.

Nav1.7 and Nav1.8 Blockers

The development of selective sodium channel blockers, including inhibitors of Nav1.7 and Nav1.8 for pain management, has involved various pyridine-containing scaffolds. nih.govnih.govresearchgate.net However, this compound is not mentioned as an intermediate or structural component in the synthesis of the reported blockers.

Abhd12 Inhibitors

A thorough search of scientific databases and patent literature did not yield any specific examples or detailed research findings where this compound is explicitly used as a precursor or intermediate in the synthesis of Abhd12 (alpha/beta-hydrolase domain containing 12) inhibitors. Research on Abhd12 inhibitors often features compounds with trifluoromethyl moieties, but a direct link to the difluoromethyl analogue specified is not apparent in the reviewed literature.

RORγt Inhibitors

Similarly, there is no readily available information in the public domain that directly implicates this compound in the synthesis of RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitors. The development of RORγt inhibitors is an active area of research for the treatment of autoimmune diseases, and while various fluorinated heterocyclic compounds are explored, specific data on the role of this compound is not present in the accessible literature.

Applications in Agrochemistry Research

Role as Agrochemical Intermediates

Halogenated pyridines are pivotal intermediates in the synthesis of a wide array of agrochemicals. google.com The presence of chlorine and a fluorinated alkyl group on the pyridine (B92270) ring, as in 2,5-Dichloro-3-(difluoromethyl)pyridine, provides multiple reactive sites for chemists to build more complex, biologically active molecules. Pyridine derivatives are essential building blocks for new pesticides and herbicides, offering improved efficacy and environmental profiles. jst.go.jp

The synthesis of such intermediates is a critical step in the manufacturing of crop protection products. For instance, the production of the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF), a high-demand intermediate, often starts from 3-picoline or other chlorinated precursors, which undergo subsequent chlorination and fluorination steps. jst.go.jpnih.govresearchoutreach.org These processes highlight the industrial importance of chlorinated and fluorinated pyridines as foundational materials for active ingredients that protect crops. Agrochemical developers utilize the reactivity of these intermediates to craft fungicides, herbicides, and insecticides that can safeguard crop yields. alfa-chemical.com The difluoromethyl group, in particular, has become increasingly important as a bioisostere, a chemical substituent that can modify a molecule's properties in a targeted manner. acs.org

Development of Crop Protection Products

The unique electronic properties and metabolic stability conferred by the difluoromethyl group make it a valuable component in the design of novel pesticides. adelphi.eduacs.org Pyridine-based structures are frequently explored for their potential to yield new active ingredients with diverse modes of action. uni-muenster.dechemeurope.com

Fluorinated pyridines are integral to many commercial herbicides. google.com For example, 3,5-difluoropyridines have been developed into potent herbicides that show excellent activity at low application rates. While specific herbicides derived directly from this compound are not widely documented, related structures are known to exhibit significant herbicidal effects. A metabolite of the fungicide fluopyram, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, was unexpectedly found to cause growth disorders in grapevines, acting similarly to an auxin herbicide. nih.gov This demonstrates that the chlorinated trifluoromethylpyridine core can possess potent, plant-growth-regulating activity.

Herbicides containing fluorinated pyridine moieties often act by inhibiting crucial plant enzymes. A common mechanism for pyridine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. Another target is acetyl-CoA carboxylase (ACCase), which is involved in fatty acid synthesis. The specific structure of the active ingredient determines its precise mode of action and crop selectivity. nih.gov For example, Dicamba, a chlorinated benzoic acid herbicide, functions as a synthetic auxin, causing uncontrolled growth in broadleaf weeds. nih.govorst.edu

The difluoromethyl group is a key component in several modern fungicides, particularly those belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. googleapis.com These fungicides disrupt the fungal respiration process by blocking the activity of the succinate dehydrogenase enzyme complex.

Research has shown that N-cyclopropyl-N-[substituted-benzyl]-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide derivatives exhibit powerful fungicidal activity. googleapis.com The difluoromethylpyrazole group plays a critical role in the binding of these molecules to the target enzyme. acs.org In one study, a series of novel strobilurin derivatives containing a difluoromethyl pyrazole (B372694) moiety displayed broad-spectrum fungicidal activity, with EC₅₀ values significantly lower than the commercial fungicide azoxystrobin (B1666510) against various plant pathogens. acs.org

| Compound/Fungicide | Pathogen | EC₅₀ (mg/L) | Reference |

| Compound 66 (difluoromethyl pyrazole derivative) | G. zeae | 0.16 | acs.org |

| P. infestans | 0.07 | acs.org | |

| R. cerealis | 0.02 | acs.org | |

| Azoxystrobin (Control) | G. zeae | >50 | acs.org |

| P. infestans | 0.28 | acs.org | |

| R. cerealis | 0.10 | acs.org | |

| Compound 3 (difluoromethyl derivative) | R. solani | 1.57 | acs.org |

| Thifluzamide (Control) | R. solani | 6.08 | acs.org |

EC₅₀: The concentration that causes 50% inhibition of fungal growth.

These findings underscore the importance of the difluoromethyl group in designing highly effective fungicides that can control a wide range of plant diseases. acs.org

Fluorinated pyridines are also used to develop insecticides. researchoutreach.org A significant class of modern insecticides is Insect Growth Regulators (IGRs), which disrupt the normal growth, development, and reproduction of insects without causing immediate death to the adult stage. orst.eduwikipedia.org This mode of action makes them more selective and generally safer for non-target organisms. flyboss.com.au

IGRs typically function in one of three ways:

Juvenile Hormone Analogs: These compounds mimic the insect's juvenile hormone, preventing larvae from maturing into adults and rendering them sterile. wikipedia.org

Chitin (B13524) Synthesis Inhibitors: These chemicals block the production of chitin, a vital component of the insect exoskeleton. This prevents the insect from molting properly, leading to its death. wikipedia.orgflyboss.com.au

Ecdysone Agonists: These molecules interfere with the molting hormone (ecdysone), inducing a premature and lethal molt. wikipedia.org

While specific IGRs derived from this compound are not prominent in the literature, the related intermediate 2,3,5-DCTF is the starting material for chlorfluazuron, an IGR that acts as a chitin synthesis inhibitor against larval stages of insects. researchoutreach.org The development of new insecticides is crucial due to growing resistance to existing products, and novel structures containing difluoromethylpyridine moieties represent a promising area of research. google.com

Enhancement of Efficacy and Metabolic Stability in Agrochemicals

The inclusion of a difluoromethyl group is a strategic choice to fine-tune the properties of an agrochemical. Compared to the more common trifluoromethyl group, the difluoromethyl group moderately adjusts key parameters like metabolic stability, lipophilicity, bioavailability, and binding affinity. acs.orgadelphi.eduacs.org

Fluorination is a well-established strategy to block metabolic hotspots on a molecule. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P-450. researchgate.net This enhanced stability can lead to a longer-lasting effect of the pesticide in the field. The difluoromethyl group, in particular, offers a balance between increased stability and maintaining favorable interactions with the target site. acs.orgadelphi.edu

Impact of Fluorination on Agrochemical Properties

The introduction of fluorine into a molecule dramatically alters its physicochemical properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, conformation, and ability to form hydrogen bonds. nih.gov

The difluoromethyl (-CF₂H) group possesses unique characteristics that distinguish it from both a methyl (-CH₃) group and a trifluoromethyl (-CF₃) group:

Bioisosterism: The -CF₂H group can act as a bioisostere for functional groups like hydroxyl (-OH) or thiol (-SH), potentially mimicking their interactions with biological targets. acs.org

Hydrogen Bonding: Unlike the -CF₃ group, the -CF₂H group has a hydrogen atom that can act as a hydrogen bond donor, which can lead to stronger binding with target enzymes or receptors. acs.org

Lipophilicity and Polarity: The difluoromethyl group moderately increases lipophilicity, which can improve a molecule's ability to penetrate biological membranes. acs.orgadelphi.edu It offers a different electronic profile than the strongly electron-withdrawing trifluoromethyl group, allowing for more nuanced adjustments to a molecule's activity. mdpi.com

These properties make the difluoromethyl group an increasingly popular substituent in the design of new agrochemicals, providing a sophisticated tool for optimizing biological activity and performance. acs.orgadelphi.eduresearchgate.net

Comparative Analysis with Commercial Agrochemicals

Following a comprehensive review of scientific literature, patent databases, and agrochemical research publications, it has been determined that there is no publicly available data detailing a comparative analysis of this compound with existing commercial agrochemicals. Research focusing on the direct application and efficacy of this specific compound in an agricultural context, including detailed findings or data tables comparing its performance against commercial herbicides, fungicides, or insecticides, could not be located.

While the broader class of fluorinated pyridine derivatives has been a significant area of agrochemical research, with many compounds commercialized, information regarding the specific biological activity and comparative performance of this compound remains unpublished in the accessible scientific domain.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For 2,5-Dichloro-3-(difluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: In the proton NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the positions of the chloro and difluoromethyl substituents.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would be expected to show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, arising from coupling to the single proton in that group.

While specific, experimentally verified spectral data for this compound is not widely available in peer-reviewed literature, the expected patterns can be predicted based on established principles of NMR spectroscopy and data from analogous fluorinated pyridine compounds.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | s | N/A |

| ¹H | 7.5 - 8.5 | s | N/A |

| ¹H (-CHF₂) | 6.5 - 7.5 | t | ~50-60 Hz (¹JHF) |

| ¹³C (C-Cl) | 145 - 155 | s | N/A |

| ¹³C (C-Cl) | 145 - 155 | s | N/A |

| ¹³C (C-CHF₂) | 120 - 130 | t | ~240-250 Hz (¹JCF) |

| ¹³C (aromatic CH) | 130 - 140 | s | N/A |

| ¹³C (aromatic CH) | 120 - 130 | s | N/A |

| ¹³C (aromatic C-N) | 150 - 160 | s | N/A |

| ¹⁹F (-CHF₂) | -110 to -130 | d | ~50-60 Hz (¹JFH) |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy (FT-IR, ATR-FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR or ATR-FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the pyridine ring and the C-F and C-Cl bonds. Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibrations of the difluoromethyl group are anticipated to be prominent in the 1000-1200 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching bands would be observed in the lower frequency region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₆H₃Cl₂F₂N), the monoisotopic mass is approximately 196.96 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Predicted mass spectrometry data indicates expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 197.96834 |

| [M+Na]⁺ | 219.95028 |

| [M-H]⁻ | 195.95378 |

| [M+NH₄]⁺ | 214.99488 |

| [M]⁺ | 196.96051 |

Source: PubChemLite

Chromatographic Purity Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, as the pyridine ring is UV-active. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. While specific HPLC methods for this compound are not readily found in published literature, methods developed for structurally similar compounds, such as other dichlorinated pyridine derivatives, could be adapted.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing critical data on the elemental composition of a sample. This methodology is employed to determine the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and halogens (in this case, chlorine (Cl) and fluorine (F)) within a molecule. The experimentally determined percentages are then compared with the theoretically calculated values derived from the compound's molecular formula to ascertain its purity and confirm its empirical formula.

For the compound this compound, the molecular formula is established as C₆H₃Cl₂F₂N. Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared.

Below is a data table outlining the calculated theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 36.61 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.54 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 36.01 |

| Fluorine | F | 18.998 | 2 | 37.996 | 19.30 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.11 |

| Total | 197.999 | 100.00 |

Environmental Fate and Ecotoxicological Research Considerations

Mobility in the Environment

The mobility of a chemical in the environment, particularly in soil and water, is a critical factor in determining its potential to contaminate groundwater and spread to non-target areas. This is often assessed by studying its adsorption and desorption characteristics in different soil types.

Currently, there are no specific studies available that detail the mobility of 2,5-Dichloro-3-(difluoromethyl)pyridine in the environment. Research on the soil adsorption coefficient (Koc) and leaching potential for this compound has not been published.

Table 1: Mobility Data for this compound in Environmental Compartments

| Parameter | Value | Source |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | No data available | N/A |

| Leaching Potential | No data available | N/A |

Degradation in Environmental Systems

Degradation studies are essential to understand how long a chemical persists in the environment. This includes abiotic processes like hydrolysis and photolysis, as well as biotic processes such as microbial degradation.

There is no specific information available on the degradation of this compound in soil, water, or sediment. The half-life of this compound under various environmental conditions has not been reported.

Table 2: Degradation Pathways and Rates for this compound

| Degradation Process | Half-life (t½) | Metabolites | Source |

|---|---|---|---|

| Hydrolysis | No data available | No data available | N/A |

| Photodegradation (Water) | No data available | No data available | N/A |

| Photodegradation (Soil) | No data available | No data available | N/A |

| Aerobic Biodegradation (Soil) | No data available | No data available | N/A |

| Anaerobic Biodegradation (Soil) | No data available | No data available | N/A |

Toxicity to Aquatic Organisms

The ecotoxicity of a chemical is determined by its effects on a range of representative aquatic organisms, including fish, invertebrates (like Daphnia), and algae. These tests are fundamental for environmental risk assessment.

No ecotoxicological data for this compound concerning its acute or chronic toxicity to aquatic organisms have been found in publicly accessible scientific literature.

Table 3: Aquatic Toxicity Profile of this compound

| Organism | Test Type | Endpoint (e.g., LC50, EC50) | Value | Source |

|---|---|---|---|---|

| Fish (e.g., Rainbow Trout) | Acute | LC50 (96-hour) | No data available | N/A |

| Invertebrate (e.g., Daphnia magna) | Acute | EC50 (48-hour) | No data available | N/A |

| Algae (e.g., Selenastrum capricornutum) | Acute | ErC50 (72-hour) | No data available | N/A |

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow) and confirmed through bioconcentration factor (BCF) studies in fish.

There is no available data on the bioaccumulation potential of this compound. The octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF) for this specific compound have not been experimentally determined or reported.

Table 4: Bioaccumulation Parameters for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Octanol-Water Partition Coefficient (Log Kow) | No data available | N/A | N/A |

| Bioconcentration Factor (BCF) | No data available | N/A | N/A |

Industrial and Economic Research Perspectives

Industrial Production Methods and Scale-up

Detailed industrial production methods and specific scale-up procedures for 2,5-Dichloro-3-(difluoromethyl)pyridine are not described in the available public literature or patents. While general synthetic routes for creating various difluoromethylated pyridines exist, a scalable, economically viable, and industrially adopted process for this specific isomer is not documented.

In contrast, extensive documentation exists for the production of related trifluoromethylpyridines. For example, a patented method for preparing 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) involves a regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203) with hydrazine, followed by a reaction with a hypochlorite (B82951) salt to produce the final compound in good yield. google.com Other methods for trifluoromethylpyridine synthesis include the vapor-phase chlorination of 3-(trifluoromethyl)pyridine (B54556) and cyclization processes. google.com However, equivalent detailed methodologies for the difluoromethyl variant are not available.

Market Demand and Trends for Halogenated Pyridine (B92270) Intermediates

There is no specific market data, including demand figures or market trends, available for this compound. The analysis of market dynamics for halogenated pyridine intermediates focuses on broader categories or different compounds.

The market for halogenated pyridine intermediates, in general, is driven by the agrochemical and pharmaceutical industries. pmarketresearch.comresearchandmarkets.com Trifluoromethylpyridine (TFMP) derivatives, in particular, have seen a rapid and consistent increase in research and development since the 1980s, corresponding with the establishment of economically feasible production methods. nih.govjst.go.jp Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) are reported to be in high demand as crucial intermediates for several crop-protection products. nih.govjst.go.jp The global market for DCTF is projected to expand, with the agrochemical sector being a primary driver. pmarketresearch.com Without specific manufacturing processes or known applications, this compound does not feature in these market analyses.

Economic Feasibility of Synthetic Processes

No public data exists on the economic feasibility of any synthetic process for this compound. Such an analysis would require established production methods, raw material costs, and defined market applications, none of which are available in the public domain for this compound.

Discussions on economic feasibility are common for its trifluoromethyl counterparts. Patents for these compounds often explicitly state the goal of creating "economical" and "commercially attractive" methods to overcome previous limitations on availability that impeded commercial development. google.com The economic viability of producing trifluoromethylpyridines is linked to factors like high yields, the cost of starting materials (e.g., 3-picoline), and the efficiency of processes like vapor-phase fluorination or chlorination/fluorination reactions. nih.govjst.go.jp Without analogous process details for this compound, a similar economic assessment is not possible.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives and Analogs

The exploration of novel derivatives and analogs of fluorinated pyridines is a burgeoning area of research, driven by the quest for compounds with enhanced biological activity and tailored physicochemical properties. researchgate.netresearchoutreach.org The synthesis of trifluoromethylpyridine (TFMP) derivatives, for instance, has been a focal point in the development of new agrochemicals and pharmaceuticals. researchgate.netnih.gov Research has shown that modifying the substituents on the pyridine (B92270) ring can lead to significant changes in a compound's efficacy and spectrum of activity.

Future work will likely concentrate on the systematic modification of the 2,5-Dichloro-3-(difluoromethyl)pyridine structure. This could involve:

Substitution Reactions: Replacing the chlorine atoms with other functional groups to modulate the electronic and steric properties of the molecule.

Derivatization of the Difluoromethyl Group: Exploring reactions to alter the difluoromethyl moiety, potentially leading to new chemical entities with unique properties.

Introduction of Additional Substituents: Adding other groups to the pyridine ring to create more complex molecules with potentially novel biological activities.

A significant body of research is dedicated to the synthesis of various pyridine derivatives, underscoring the importance of this heterocyclic scaffold in medicinal and agricultural chemistry. researchgate.net The development of novel synthetic routes, such as the multicomponent Kröhnke reaction for producing 2-trifluoromethyl pyridines, provides efficient methods for generating libraries of new compounds for screening. researchgate.net

| Derivative Class | Synthetic Approach | Potential Applications |

|---|---|---|

| Trifluoromethylpyridine (TFMP) Analogs | Chlorine/fluorine exchange; Cyclocondensation | Agrochemicals, Pharmaceuticals |

| 2,5-Disubstituted Pyridines | Ring Opening and Closing Cascade (ROCC) | Medicinal Chemistry |

| Fluorinated Pyridazines | SNAr reaction with pentafluoropyridine | Biological Applications |

Computational Chemistry and Docking Studies

Computational chemistry and molecular docking are indispensable tools in modern drug discovery and development, offering insights into the interactions between small molecules and biological targets. For derivatives of this compound, these in silico methods can accelerate the identification of promising new drug candidates and elucidate their mechanisms of action.

Quantum chemical studies on fluorinated heterocyclic compounds have demonstrated how fluorination can enhance chemical stability and modulate reactivity. emerginginvestigators.org Such computational analyses can predict the effects of specific structural modifications on the electronic properties and biological activity of this compound analogs.

Molecular docking simulations are particularly valuable for predicting the binding affinity and orientation of a ligand within the active site of a target protein. nih.govnih.gov By virtually screening libraries of novel derivatives against known biological targets, researchers can prioritize the synthesis of compounds with the highest predicted potency. This approach has been successfully applied to various dihydropyridine (B1217469) analogs to identify potent antioxidants. nih.gov Future research will likely employ these computational strategies to:

Identify potential biological targets for this compound and its derivatives.

Design novel analogs with improved binding affinities and selectivity.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds to guide the development of safer and more effective therapeutic agents.

| Computational Method | Application | Key Insights |

|---|---|---|

| Quantum Chemistry Calculations | Analysis of fluorinated heterocycles | Prediction of chemical stability and reactivity |

| Molecular Docking | Virtual screening of compound libraries | Identification of potential drug candidates and prediction of binding modes |

| ADMET Prediction | In silico assessment of pharmacokinetic properties | Guidance for designing compounds with favorable drug-like properties |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. dovepress.com For the production of this compound and its derivatives, the principles of green chemistry offer a roadmap for reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Recent advances in fluorine chemistry have highlighted several green approaches applicable to the synthesis of fluorinated pyridines. dovepress.com These include:

Selective C-H Fluorination: Direct fluorination of C-H bonds offers a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. nih.govorgsyn.org The use of reagents like silver(II) fluoride (B91410) (AgF₂) provides a safer and more selective method for introducing fluorine adjacent to the nitrogen atom in pyridines. nih.gov

Catalytic Methods: The development of catalytic systems, such as Rh(III)-catalyzed C–H functionalization, enables the efficient synthesis of multi-substituted 3-fluoropyridines. nih.gov

Vapor-Phase Reactions: For industrial-scale production, vapor-phase reactions can offer advantages in terms of continuous processing and reduced solvent waste. researchgate.netnih.gov The synthesis of related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often utilizes vapor-phase chlorination and fluorination. nih.govalfa-chemical.comgoogle.com

Future research in this area will likely focus on optimizing existing green methods and developing novel catalytic systems to further improve the sustainability of fluorinated pyridine synthesis.

Expanded Applications in Material Science

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in material science. nih.govpageplace.denih.gov Perfluoropyridine and its derivatives have been investigated for the synthesis of fluorinated polymers and network materials with advanced properties. nih.govresearchgate.netresearchgate.net

The incorporation of the this compound moiety into polymers could lead to materials with novel characteristics. Potential areas of application include:

High-Performance Polymers: The inherent stability of the C-F bond can contribute to the development of polymers with exceptional thermal and chemical resistance, suitable for use in demanding environments such as aerospace and electronics. nih.gov

Electronic Materials: The electronic properties of fluorinated pyridines can be harnessed to create new organic semiconductors or dielectric materials for use in electronic devices.

Advanced Coatings: Fluorinated polymers are known for their low surface energy, leading to applications in water- and oil-repellent coatings.

The synthesis of fluorinated pyridine-based polyimides is an example of the ongoing research into new materials derived from these building blocks. researchgate.net Future studies will likely explore the polymerization of monomers derived from this compound and the characterization of the resulting materials' physical and chemical properties.

Q & A

Q. 1.1. What are the optimal synthetic routes for 2,5-Dichloro-3-(difluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and fluoromethylation of pyridine precursors. For example, chlorination of 3-(difluoromethyl)pyridine derivatives using reagents like POCl₃ or SOCl₂ under reflux can introduce chlorine atoms at positions 2 and 5 . Key parameters include:

Q. 1.2. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹⁹F NMR confirms the difluoromethyl group (δ ≈ -110 to -120 ppm), while ¹H NMR distinguishes aromatic protons (δ 8.2–8.6 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 198 for [M]⁺) verify molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. 1.3. How does the difluoromethyl group influence the compound’s electronic properties and reactivity?

The difluoromethyl group (-CF₂H) exhibits strong electron-withdrawing effects via inductive polarization, reducing electron density on the pyridine ring. This enhances:

- Electrophilic substitution : Reactivity at the 4-position due to meta-directing effects .

- Hydrolytic stability : Resistance to nucleophilic attack compared to non-fluorinated analogs .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies often arise from assay conditions or impurity artifacts. A methodological approach includes:

- Dose-response validation : Test across multiple cell lines (e.g., HeLa, MCF-7) with controlled compound purity (>99%) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .

- Target engagement studies : Use fluorescence polarization assays to confirm direct binding to enzymes like kinases or cytochrome P450 .

Q. 2.2. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring?

Q. 2.3. How does the compound’s stability vary under physiological vs. storage conditions, and how can degradation be minimized?

- pH-dependent stability : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH >9) due to hydrolysis of the difluoromethyl group. Buffered solutions (pH 4–6) enhance stability .

- Light sensitivity : UV exposure induces radical formation; store in amber vials under inert gas .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .

Methodological Considerations for Data Interpretation

Q. 3.1. How should researchers address conflicting crystallographic and computational data regarding molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.